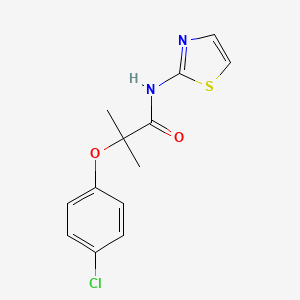
2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. Clomazone belongs to the family of synthetic herbicides known as isoxazoles, which inhibit the biosynthesis of carotenoids, leading to chlorophyll degradation and ultimately plant death.
Mécanisme D'action
2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide inhibits the biosynthesis of carotenoids in plants, leading to chlorophyll degradation and ultimately plant death. This is achieved through the inhibition of the enzyme phytoene desaturase, which is involved in the conversion of phytoene to lycopene, a key step in the biosynthesis of carotenoids.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide has been shown to have low toxicity to non-target organisms, including mammals, birds, and fish. However, it can have a negative impact on soil microorganisms and earthworms, which play important roles in soil health and nutrient cycling.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide is a widely used herbicide in agricultural settings, but its use in laboratory experiments is limited due to its potential impact on soil microorganisms and earthworms. However, it can be a useful tool for studying the biosynthesis of carotenoids in plants and the mechanism of action of herbicides.
Orientations Futures
Future research on 2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide could focus on developing more environmentally friendly herbicides that are effective against a wide range of weeds while minimizing the impact on non-target organisms. Additionally, research could focus on the development of new herbicides that target different enzymes involved in the biosynthesis of carotenoids, potentially leading to more effective and targeted weed control.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of weeds, including grasses and broadleaf plants. 2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide has also been shown to have low toxicity to non-target organisms, making it a preferred herbicide in many agricultural settings.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-13(2,11(17)16-12-15-7-8-19-12)18-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYKMEVZIOOVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

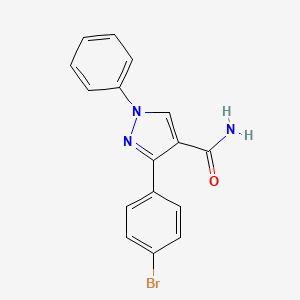
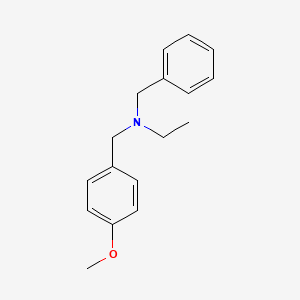
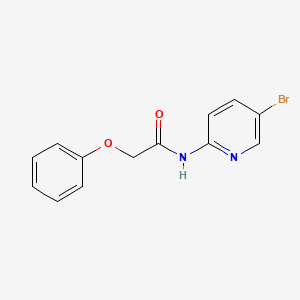

![4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5847950.png)
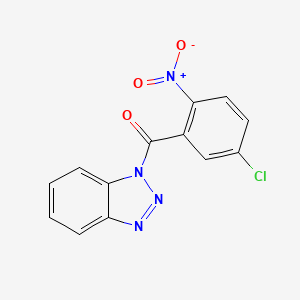
![N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5847962.png)
![3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5847966.png)
![N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B5847968.png)
![4-methoxy-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5847973.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5847980.png)
![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)

